molecular formula C14H17NO B5653891 4,8-dimethyl-3-propyl-1H-quinolin-2-one

4,8-dimethyl-3-propyl-1H-quinolin-2-one

Cat. No.: B5653891
M. Wt: 215.29 g/mol
InChI Key: ZTMQJLRNAOBJIR-UHFFFAOYSA-N
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Description

Significance of the Quinolin-2-one Scaffold in Chemical Biology and Medicinal Chemistry Research

The quinolin-2-one (or carbostyril) scaffold is a bicyclic heterocyclic system that is isosteric with coumarin and isomeric with quinolin-4-one. This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.gov Its derivatives have been extensively studied and have shown promise in various therapeutic areas, including as antibacterial, anticancer, anti-inflammatory, and neuroprotective agents. nih.gov The versatility of the quinolin-2-one ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

Historical Context of Quinolinone Derivatives in Research

The study of quinolinone derivatives dates back to the 19th century, with the initial synthesis of the quinolin-4-one core. mdpi.com The Conrad-Limpach-Knorr reaction, a classical method for synthesizing quinolones, laid the groundwork for the exploration of this class of compounds. preprints.org Over the years, numerous synthetic methodologies have been developed to access a wide variety of substituted quinolinones. mdpi.compreprints.org The discovery of the potent antibacterial activity of nalidixic acid, a quinolone antibiotic, in the mid-20th century marked a significant milestone and spurred intensive research into quinolone-based antimicrobial agents. preprints.org Subsequently, the therapeutic potential of quinolinone derivatives was expanded to other areas, with compounds being investigated for their anticancer, antiviral, and other biological activities. nih.gov

Rationale for Investigating Substituted Quinolin-2-ones

The rationale for investigating substituted quinolin-2-ones is multifaceted. The core scaffold provides a rigid and planar structure that can effectively interact with biological macromolecules. By introducing various substituents at different positions on the quinolin-2-one ring, researchers can modulate the compound's lipophilicity, electronic properties, and steric bulk. These modifications can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. For instance, the introduction of different functional groups can influence a compound's ability to cross cell membranes, its metabolic stability, and its binding affinity to a specific target. The exploration of a diverse range of substituted quinolin-2-ones allows for the systematic investigation of structure-activity relationships (SAR), providing valuable insights for the rational design of new drug candidates. nih.gov

Research Focus on 4,8-Dimethyl-3-propyl-1H-quinolin-2-one

While the broader class of quinolin-2-ones has been extensively studied, the specific compound this compound has a much more limited presence in the academic literature. This section will address the structural features of this particular molecule and the current understanding of its place in scientific research.

Structural Peculiarities and Research Interest of this compound

From a structural standpoint, this compound possesses a quinolin-2-one core with methyl groups at positions 4 and 8, and a propyl group at position 3. The presence of the alkyl substituents (two methyl groups and a propyl group) increases the lipophilicity of the molecule compared to the unsubstituted parent scaffold. The substitution pattern, with groups at positions 3, 4, and 8, offers a unique steric and electronic profile that could influence its interaction with biological targets. The research interest in this specific compound would stem from the desire to understand how this particular combination of substituents affects the biological activity of the quinolin-2-one scaffold. Based on the known activities of other alkyl-substituted quinolinones, it could be hypothesized that this compound may exhibit antibacterial, antifungal, or anticancer properties. However, without specific studies, this remains speculative.

Overview of Existing Academic Literature Landscape for the Compound and its Derivatives

A thorough review of the current academic literature reveals a significant scarcity of research specifically focused on this compound. While there is a vast body of work on quinolin-2-one derivatives in general, this particular compound does not appear to have been the subject of dedicated synthesis or biological evaluation studies that have been published in peer-reviewed journals. The existence of a CAS number for the closely related compound, 3-butyl-4,8-dimethyl-1H-quinolin-2-one (CAS#: 5936-15-2), suggests that molecules with this substitution pattern are synthetically accessible. chemsrc.com However, the lack of published data for the 3-propyl analog indicates that it remains an under-explored area of research.

Scope and Objectives of Academic Inquiry for this compound

Given the limited information available, the scope of academic inquiry for this compound is broad and presents several opportunities for future research. The primary objectives would be to:

Develop an efficient and scalable synthetic route to obtain the compound in sufficient quantities for further study.

Fully characterize the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.

Conduct a comprehensive screening of the compound's biological activities, including but not limited to its potential as an antibacterial, antifungal, antiviral, and anticancer agent.

Investigate its mechanism of action if any significant biological activity is identified.

Perform structure-activity relationship (SAR) studies by synthesizing and evaluating related derivatives to understand the influence of the specific substitution pattern on its biological profile.

The exploration of this specific derivative would contribute to the broader understanding of the chemical space and therapeutic potential of the quinolin-2-one scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dimethyl-3-propyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-4-6-12-10(3)11-8-5-7-9(2)13(11)15-14(12)16/h5,7-8H,4,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMQJLRNAOBJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=CC=CC(=C2NC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,8 Dimethyl 3 Propyl 1h Quinolin 2 One and Its Analogs

Retrosynthetic Analysis of 4,8-Dimethyl-3-propyl-1H-quinolin-2-one

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking down the complex target molecule into simpler, readily available starting materials. The primary disconnection strategy for the quinolin-2-one core involves severing the N1-C2 and C4-C4a bonds, which typically points towards a cyclization reaction between an appropriately substituted aniline and a β-ketoester or a related three-carbon component.

Key Disconnections and Precursor Molecules:

Disconnection PointPrecursor 1Precursor 2Synthetic Strategy
N1-C2 and C4-C4a2,4-DimethylanilineEthyl 2-propylacetoacetateConrad–Limpach–Knorr Reaction / Cyclization
C3-C4 and N1-C8a2-Amino-3-methylbenzaldehyde, a propyl-containing active methylene (B1212753) compound, and a methylating agentA suitable carbonyl compoundMulti-component Reaction

This analysis suggests that the most direct route would involve the condensation and subsequent cyclization of 2,4-dimethylaniline with a β-ketoester bearing a propyl group at the α-position, such as ethyl 2-propylacetoacetate. This approach directly installs all the required substituents in a convergent manner.

Conventional Synthetic Routes to the Quinolin-2-one Core

The quinolin-2-one framework can be assembled through several established synthetic methodologies. These routes offer versatility in introducing various substituents onto the heterocyclic core.

Modifications of Conrad–Limpach–Knorr Reaction for Quinolin-2-one Synthesis

The Conrad–Limpach–Knorr synthesis is a classical and widely employed method for the preparation of quinolin-2-ones and their 4-hydroxy counterparts. The reaction involves the condensation of an aniline with a β-ketoester. The regiochemical outcome, leading to either a quinolin-2-one or a quinolin-4-one, is highly dependent on the reaction conditions, particularly temperature.

Under thermodynamically controlled conditions, typically at higher temperatures (around 140-180 °C) in the presence of an acid catalyst, the reaction favors the formation of the β-keto anilide intermediate, which then undergoes cyclization to yield the 2-quinolone. In contrast, kinetically controlled conditions at lower temperatures often lead to the 4-quinolone isomer. For the synthesis of this compound, a modified Knorr quinoline (B57606) synthesis approach would be most suitable.

Cyclization Reactions Utilizing Anilines and β-Ketoesters

The core principle of this synthetic strategy is the formation of the heterocyclic ring through the reaction of an aniline with a β-ketoester. The initial step is the formation of an enamine or anilide intermediate, which then undergoes an intramolecular cyclization. The choice of solvent and catalyst plays a crucial role in the efficiency of the cyclization. High-boiling point solvents such as Dowtherm A or mineral oil are often used to achieve the necessary temperatures for the ring-closing step. Acid catalysts like sulfuric acid, polyphosphoric acid (PPA), or Lewis acids can be employed to facilitate the reaction.

Multi-Component Reactions for Quinolinone Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. rsc.orgnih.govrsc.org Several MCRs have been developed for the synthesis of quinoline and quinolinone derivatives. bohrium.commdpi.comrsc.org These reactions offer the advantage of atom economy and operational simplicity. For the synthesis of polysubstituted quinolin-2(1H)-ones, a one-pot approach involving the reaction of 2-acylanilines, aldehydes, sulfonium salts, and isocyanides has been reported, which proceeds via a sequential Ugi/Knoevenagel condensation/hydrolysis pathway. rsc.org

One-Pot Synthetic Strategies for Quinolin-2-one Derivatives

One-pot syntheses, which combine multiple reaction steps in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. nih.govbohrium.com Various one-pot methods for the synthesis of quinolin-2-ones have been developed, often utilizing transition metal catalysis or other modern synthetic techniques. nih.gov These strategies can involve cascade or tandem reactions where the product of one step becomes the substrate for the next in a seamless sequence. For instance, a palladium-catalyzed annulation of terminal alkynes is a known one-pot method for creating 3-substituted 2-quinolones. nih.gov

Specific Approaches for Incorporating Methyl and Propyl Substituents at Positions 4, 8, and 3

To synthesize the target molecule, this compound, specific starting materials bearing the desired substituents are required, or alternatively, these groups can be introduced onto a pre-formed quinolin-2-one core.

The most direct approach, as suggested by the retrosynthetic analysis, involves the use of appropriately substituted precursors in a cyclization reaction.

Incorporation of the 8-Methyl and the implicit 4-Methyl group: The use of 2,4-dimethylaniline as the aniline component in a Conrad-Limpach-Knorr type reaction directly installs the methyl group at the 8-position of the resulting quinolin-2-one. The methyl group at the 4-position of the aniline precursor ultimately becomes the methyl group at the 8-position of the quinolinone. The methyl group at the 4-position of the final product arises from the methyl group of the β-ketoester.

Incorporation of the 3-Propyl and 4-Methyl groups: The selection of ethyl 2-propylacetoacetate as the β-ketoester provides both the propyl group at the 3-position and the methyl group at the 4-position of the quinolin-2-one ring. The acetoacetate backbone provides the C2, C3, and C4 atoms of the quinolinone ring, along with their respective substituents.

An alternative, though likely less efficient, strategy would involve the synthesis of a 4,8-dimethyl-1H-quinolin-2-one intermediate followed by the introduction of the propyl group at the 3-position. This could potentially be achieved through an alkylation reaction, although direct C-alkylation at the C3 position of the quinolin-2-one ring can be challenging and may lead to a mixture of products.

Strategies for Alkylation at the Quinolinone Nitrogen (N-1)

Alkylation at the N-1 position of the quinolinone ring is a common strategy to introduce molecular diversity and modulate the properties of these compounds. This transformation is typically achieved by treating the parent quinolinone with an alkylating agent in the presence of a base.

One established method involves the use of alkyl halides, such as methyl-2-bromo acetate, in a substitution reaction to form the corresponding N-alkylated product. uw.edu The choice of base and solvent is crucial for the efficiency of this reaction. For instance, the alkylation of a 2-chloro-quinazolinone core has been successfully carried out to prepare di-substituted quinazoline (B50416) derivatives. uw.edu

Furthermore, N-alkyl-substituted 4-quinolones, which are key structural motifs in many pharmaceutical drugs, can be synthesized through a one-step tandem amination approach. thieme-connect.com This method utilizes easily accessible o-chloroaryl acetylenic ketones and functionalized alkyl amines to produce N-alkyl-substituted 4-quinolones in high yields. thieme-connect.com This approach is noted for its simplicity and convenience compared to other reported methods. thieme-connect.com

Boronic acid catalysis has also been employed for the one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde. acs.orgorganic-chemistry.org This metal-free method provides a step-economical synthesis of N-alkyl tetrahydroquinolines from readily available starting materials under mild conditions. acs.orgorganic-chemistry.org

Table 1: Examples of N-1 Alkylation Strategies for Quinolinone and Related Systems

Starting MaterialReagents and ConditionsProductReference
2-Chloro-quinazolinoneMethyl-2-bromo acetateN-Alkylated quinazolinone uw.edu
o-Chloroaryl acetylenic ketones, Alkyl aminesTandem aminationN-Alkyl-substituted 4-quinolones thieme-connect.com
Quinolines, Aldehydes, Hantzsch esterArylboronic acid catalystN-Alkyl tetrahydroquinolines acs.orgorganic-chemistry.org

Regioselective Functionalization at C-3 and C-4 Positions

The C-3 and C-4 positions of the quinolinone ring are prime targets for functionalization to generate analogs with diverse biological activities. Various synthetic methods have been developed to achieve regioselective substitution at these positions.

For the synthesis of 3-substituted quinolin-2(1H)-ones, a coupling-cyclization reaction between 2-iodoaniline and α,β-unsaturated carbonyl compounds can be employed. nih.gov This reaction, catalyzed by a palladium catalyst such as Pd(OAc)₂, proceeds in moderate to good yields. nih.gov Another approach involves a ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils, providing an alternative route to 3-arylformyl substituted quinoline derivatives. rsc.org A metal-free and protection-free approach for the regioselective synthesis of C-3-functionalized quinolines has also been developed via a [4 + 2] hetero-Diels-Alder cycloaddition of in situ generated azadienes with terminal alkynes. acs.orgnih.govorganic-chemistry.org

Regarding the C-4 position, 4-chloro-8-methylquinolin-2(1H)-one serves as a versatile precursor for introducing various substituents. mdpi.com Nucleophilic substitution reactions at the C-4 position with reagents such as thiourea, alkanethiols, hydrazine, and sodium azide have been successfully demonstrated to yield 4-sulfanyl, 4-alkylthio, 4-hydrazino, and 4-azido derivatives, respectively. mdpi.com

Table 2: Methods for Regioselective Functionalization at C-3 and C-4

PositionMethodStarting MaterialsReagents/CatalystProductReference
C-3Palladium-catalyzed coupling-cyclization2-Iodoaniline, α,β-Unsaturated carbonyl compoundsPd(OAc)₂, PPh₃, NaOAc3-Substituted quinolin-2(1H)-ones nih.gov
C-3Ruthenium-catalyzed annulationEnaminones, AnthranilsRuthenium catalyst3-Arylformyl substituted quinolines rsc.org
C-3Hetero-Diels-Alder cycloaddition2-Aminobenzyl alcohol, Terminal alkynesKOH-DMSOC-3-Functionalized quinolines acs.orgnih.govorganic-chemistry.org
C-4Nucleophilic substitution4-Chloro-8-methylquinolin-2(1H)-oneThiourea, Alkanethiols, Hydrazine, Sodium azide4-Sulfanyl, 4-Alkylthio, 4-Hydrazino, 4-Azido derivatives mdpi.com

Introduction of Substituents at Aromatic Ring Positions (C-8, C-4)

Functionalization of the aromatic ring of the quinolinone scaffold, particularly at the C-8 and C-4 positions, allows for the synthesis of a diverse range of derivatives.

A copper(0)-catalyzed [3+2+1] annulation strategy has been developed for the synthesis of 8-acylquinolines from anthranils and phenylacetaldehydes under mild conditions. mdpi.com This method is particularly useful for preparing 8-aldehyde quinolines, which are otherwise difficult to access. researchgate.net Additionally, a general synthetic route for 8-substituted quinoline-linked sulfonamides has been established, starting from 8-hydroxyquinoline. nih.gov This involves the conversion of 8-hydroxyquinoline to 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide, followed by alkylation or benzylation of the 8-hydroxy group. nih.gov

The synthesis of 4-substituted quinolin-2-ones has been explored, with a focus on compounds bearing a heteroaryl-piperazine linked by a two-carbon chain at the 4-position. indexcopernicus.com These compounds have been evaluated for their potential as mixed 5-HT(1B)/5-HT(2A) receptor antagonists. indexcopernicus.com

Advanced Synthetic Techniques

Modern synthetic organic chemistry has introduced several advanced techniques that have significantly impacted the synthesis of quinolinone derivatives, enabling the construction of complex molecules and the generation of compound libraries for drug discovery.

Metal-Catalyzed Coupling Reactions for Quinolinone Synthesis

Palladium-catalyzed reactions have become a cornerstone in the synthesis of quinolinones. nih.gov These methods often involve the formation of multiple bonds in a single step, leading to the rapid construction of complex molecular architectures. nih.gov For instance, the synthesis of quinolin-2(1H)-ones can be achieved through a tandem Pd(0)-catalyzed amidation/aldol condensation of aryl halides with acetamides. nih.gov Another powerful approach is the palladium-catalyzed oxidative annulation of acrylamides with benzyne precursors, which provides a one-step synthesis of a wide variety of quinolinones with high efficiency. acs.org

Palladium catalysis is also instrumental in the synthesis of 4-quinolones. A three-component carbonylative cyclization reaction, often referred to as the carbonylative Sonogashira cyclization, is a highly regarded method. mdpi.com This reaction typically involves the condensation of 2-iodoaniline, a terminal alkyne, and a carbon monoxide source, catalyzed by a palladium complex. mdpi.com

Table 3: Examples of Metal-Catalyzed Quinolinone Synthesis

CatalystReaction TypeStarting MaterialsProductReference
Palladium(0)Tandem Amidation/Aldol CondensationAryl halides, AcetamidesQuinolin-2(1H)-ones nih.gov
Palladium(II) AcetateOxidative AnnulationAcrylamides, Benzyne precursorsQuinolinones acs.org
Palladium(II) AcetateCarbonylative Cyclization2-Iodoaniline, Terminal alkynes, Fe(CO)₅4-Quinolones mdpi.com

Solid-Phase Synthesis of Quinolinone Libraries

Solid-phase synthesis has emerged as a powerful tool for the generation of libraries of quinolinone derivatives for high-throughput screening. acs.orgacs.org This technique allows for the parallel synthesis of a large number of compounds with varying substituents. acs.org

An efficient method has been developed for the solid-phase synthesis of 3,5-dicarboxamide-quinoline-2(1H)-one derivatives using a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin. acs.orgnih.gov The synthesis involves loading 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid onto the resin via reductive amination. acs.orgnih.gov Subsequently, various building blocks can be attached at the 3 and 5 positions to generate a library of 3,5-disubstituted-2-oxoquinolinones with high purity and good yields. acs.orgnih.gov

Domino and Tandem Reactions for Complex Quinolinone Architectures

Domino and tandem reactions, also known as cascade reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. mdpi.com These reactions contribute significantly to synthetic efficiency and atom economy, making them valuable for the construction of complex heterocyclic systems like quinolinones. mdpi.com

A variety of domino reactions have been developed for the synthesis of quinolinones and their derivatives. mdpi.comnih.gov These include sequences involving reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures, and metal-promoted processes. mdpi.com For example, a domino nitro reduction-Friedländer heterocyclization has been reported for the preparation of quinolines from 2-nitrobenzaldehydes and active methylene compounds. mdpi.com

Copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes, consisting of an aldol reaction, C(aryl)–N bond formation, and elimination, have also been developed to synthesize various quinolines in good yields. rsc.org Furthermore, tandem processes involving palladium catalysis, such as the amination/aldol condensation mentioned earlier, are effective for building the quinolinone core. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and its analogs relies heavily on effective purification and isolation techniques at each stage of the synthetic sequence. The primary methods employed for the purification of both the synthetic intermediates and the final quinolin-2-one products are recrystallization and column chromatography. The choice of method and specific conditions are dictated by the physical and chemical properties of the compound , such as its polarity, solubility, and thermal stability.

Recrystallization is a widely used technique for the purification of solid intermediates and the final quinolin-2-one products. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at elevated temperatures. Common solvents and solvent systems used for the recrystallization of quinolin-2-one derivatives include ethanol, methanol, acetone, and mixtures thereof with water. For instance, a mixture of ethanol and water or acetone and water can be effective for crystallizing moderately polar quinolin-2-ones. The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

Column chromatography is an indispensable tool for the separation and purification of compounds in a mixture, particularly for non-crystalline intermediates or when recrystallization fails to yield a product of sufficient purity. Silica gel is the most common stationary phase used for the column chromatography of quinolin-2-one derivatives due to its ability to separate compounds based on polarity. The choice of the mobile phase (eluent) is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a retention factor (Rf) of approximately 0.3-0.5 for the desired compound on TLC is generally considered optimal for column chromatography.

Commonly employed eluent systems for the purification of quinolin-2-one derivatives are mixtures of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, such as ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different polarities. For example, a gradient of ethyl acetate in hexane is frequently used to elute quinolin-2-ones from a silica gel column. For more polar compounds, a mixture of methanol and dichloromethane may be more suitable. After the chromatography is complete, the fractions containing the purified product are combined, and the solvent is removed under reduced pressure to yield the isolated compound.

The following interactive data tables provide examples of purification techniques and conditions that are applicable to the intermediates and final products in the synthesis of this compound and its analogs.

Table 1: Purification of Synthetic Intermediates

IntermediatePurification MethodStationary Phase (for Chromatography)Eluent/Solvent SystemTypical Observations
Schiff Base/EnamineColumn ChromatographySilica GelHexane:Ethyl Acetate (gradient)Separation of the intermediate from unreacted starting materials and byproducts.
β-KetoanilideRecrystallization-Ethanol/WaterFormation of crystalline solid upon cooling.
Crude Cyclized ProductColumn ChromatographySilica GelDichloromethane:Methanol (gradient)Removal of colored impurities and isomeric byproducts.

Table 2: Purification of Final Compound (this compound)

Purification MethodStationary Phase (for Chromatography)Eluent/Solvent SystemExpected Purity
Recrystallization-Acetone/Water>98%
Column ChromatographySilica GelEthyl Acetate:Hexane (e.g., 30:70)>99%
Preparative TLCSilica GelToluene:Ethyl Acetate (e.g., 80:20)High purity for small scale

Structural Elucidation and Conformational Analysis of 4,8 Dimethyl 3 Propyl 1h Quinolin 2 One

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By examining the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular framework.

For 4,8-dimethyl-3-propyl-1H-quinolin-2-one, specific signals would be expected for the propyl and methyl groups, as well as for the aromatic protons of the quinolinone core. In a hypothetical ¹H NMR spectrum, the propyl group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the quinolinone ring. The two methyl groups at positions 4 and 8 would appear as singlets, likely with different chemical shifts due to their distinct electronic environments. The aromatic protons would appear in the downfield region, with their splitting patterns revealing their coupling relationships.

As an illustrative example, the ¹H and ¹³C NMR data for a related compound, 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one, are presented below, showcasing the types of signals and couplings that would be analyzed. mdpi.com

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.9t3HPropyl-CH₃
~ 1.6sextet2HPropyl-CH₂
~ 2.5t2HPropyl-CH₂
~ 2.4s3H4-CH₃
~ 2.6s3H8-CH₃
~ 7.0 - 7.8m3HAr-H
~ 11.0br s1HN-H

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 14.0Propyl-CH₃
~ 23.0Propyl-CH₂
~ 32.0Propyl-CH₂
~ 18.04-CH₃
~ 20.08-CH₃
~ 115 - 140Aromatic & Vinylic Carbons
~ 162.0C=O (Amide)

Note: The data in the tables above are hypothetical and are intended to illustrate the expected NMR signals for the target compound based on general principles of NMR spectroscopy.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of particular bonds.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. Another key feature would be the N-H stretching vibration of the amide, which would appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the alkyl and aromatic groups would be observed around 2850-3100 cm⁻¹, and the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

For comparison, the IR spectral data for a related quinolin-2-one derivative, 1-[4-acetyl-5-(4-bromophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-4-hydroxy-quinolin-2(1H)-one, shows characteristic peaks for the hydroxyl, carbonyl, and aromatic functionalities. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Broad, MediumN-H Stretch (Amide)
2850-3100Medium-StrongC-H Stretch (Alkyl & Aromatic)
1650-1680StrongC=O Stretch (Amide)
1450-1600MediumC=C Stretch (Aromatic)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₁₄H₁₇NO), the molecular weight is 215.29 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 215. The fragmentation of this ion would likely involve the loss of the propyl group, leading to a significant peak at m/z 172. Further fragmentation could involve the loss of CO, a common fragmentation pathway for quinolinones. A study on the mass spectra of various alkyl quinolines has shown that fragmentation often involves cleavage of the alkyl substituent. mcmaster.ca

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityPossible Fragment
215[M]⁺Molecular Ion
172High[M - C₃H₇]⁺
144Medium[M - C₃H₇ - CO]⁺

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

The quinolin-2-one system is an extended chromophore, and its UV-Vis spectrum is expected to show multiple absorption bands. Studies on various quinoline (B57606) derivatives have shown that their absorption spectra are influenced by substituents and the solvent used. researchgate.netresearchgate.netmdpi.com For this compound, one would expect to observe π-π* transitions associated with the aromatic system. A study on the rapid determination of quinoline and 2-hydroxyquinoline (B72897) reported absorption maxima that could serve as a reference for the general region of absorbance for the quinolinone core. nih.gov

Table 5: Expected UV-Visible Absorption Maxima for this compound in a Non-polar Solvent

λ_max (nm)Type of Transition
~ 230π → π
~ 280π → π
~ 330n → π*

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound has not been reported, analysis of related quinolinone structures reveals common features. For instance, X-ray diffraction studies on other substituted quinolines have provided detailed structural parameters. acs.orgcambridge.orgresearchgate.nethelsinki.fichemmethod.com In a hypothetical crystal structure of this compound, the quinolinone ring system would be expected to be largely planar. The propyl group would likely adopt a staggered conformation to minimize steric strain. Intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups of adjacent molecules, would be expected to play a significant role in the crystal packing.

Conformational Isomerism and Dynamics Studies

The presence of a flexible propyl group introduces the possibility of conformational isomerism in this compound. Rotation around the C-C single bonds of the propyl chain can lead to different spatial arrangements of the atoms.

Computational modeling and variable-temperature NMR studies are powerful techniques for investigating conformational dynamics. These methods can help to identify the most stable conformers and to determine the energy barriers for their interconversion. While specific studies on the conformational dynamics of this compound are not available, research on other molecules with flexible side chains demonstrates the utility of these approaches in understanding molecular flexibility.

Computational and Theoretical Investigations of 4,8 Dimethyl 3 Propyl 1h Quinolin 2 One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. chemcomp.com A typical study would use a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to perform these calculations. bioscipublisher.com

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

The first step involves finding the most stable three-dimensional conformation of the molecule, known as geometry optimization. From this optimized structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and chemically reactive.

Reactivity Predictions (MEP Analysis)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, colored blue). This analysis is crucial for predicting how the molecule will interact with biological targets, such as proteins or nucleic acids.

Vibrational Spectroscopy Prediction (IR, Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry, researchers can assign specific vibrational modes (e.g., C=O stretching, C-H bending) to the experimental data, confirming the compound's structure.

Tautomeric Preferences and Proton Transfer Mechanisms

Quinolin-2-ones can exist in a keto-enol tautomeric equilibrium with their corresponding 2-hydroxyquinoline (B72897) form. Computational studies would calculate the relative energies of both tautomers to predict which form is more stable under different conditions (e.g., in the gas phase or in various solvents). This is vital as the biological activity of the different tautomers can vary significantly.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, 4,8-dimethyl-3-propyl-1H-quinolin-2-one) when bound to a specific protein target.

Ligand-Protein Interaction Analysis with Identified Biological Targets

Based on the activities of similar quinolinone structures, potential biological targets like kinases, dihydrofolate reductase, or topoisomerase could be selected for docking studies. The analysis would reveal the binding affinity (often expressed as a docking score or binding energy) and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. This information is fundamental for understanding the molecule's mechanism of action and for guiding the design of more potent derivatives.

Binding Mode Elucidation and Interaction Energy Calculations

The precise understanding of how a ligand binds to its biological target is fundamental for rational drug design. For quinolinone derivatives, computational docking studies have been instrumental in predicting their binding orientation within the active sites of various enzymes. For instance, in studies of related tricyclic quinoline-derived dual PI3K/mTOR inhibitors, the quinoline (B57606) nitrogen was predicted to form a crucial hydrogen bond with the kinase 'hinge-region'. nih.gov This type of interaction is a common feature observed for many kinase inhibitors.

Identification of Key Amino Acid Residues for Binding

The identification of key amino acid residues that form stabilizing interactions with a ligand is a primary outcome of molecular docking and simulation studies. In the context of quinoline derivatives targeting kinases, specific residues within the binding pocket are consistently implicated. For a related quinoline compound, the inner hydrophobic pocket was defined by residues such as Glu2190, Leu2192, Asp2195, Tyr2225, Asp2357, Phe2358, and Gly2359. nih.gov

Furthermore, the interaction with specific amino acids can be critical for the compound's activity. A hydrogen bond between the quinolione nitrogen and a valine residue (Val2240) in the kinase hinge region was predicted for a potent inhibitor. nih.gov The significance of such interactions is highlighted when their removal leads to a marked decrease in inhibitory activity.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, and the application of statistical methods to build a predictive model. For various classes of compounds, including 1,3-thiazine derivatives, both 2D-QSAR and 3D-QSAR models have been successfully developed. nih.gov These models are validated using statistical parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predicted R² for an external test set. nih.gov An acceptable QSAR model must pass stringent validation criteria to ensure its predictive power. pensoft.netnih.gov

Identification of Key Structural Descriptors Influencing Activity

A significant outcome of QSAR studies is the identification of molecular descriptors that have the most substantial impact on the biological activity of the compounds. These descriptors can be related to various properties, such as electronic (e.g., partial charges), steric (e.g., molecular shape and size), and hydrophobic characteristics. For example, in a 2D-QSAR study of anti-influenza inhibitors, descriptors like ATS7s, SpMax5_Bhv, nHBint6, and TDB9m were found to be important for predicting the inhibitory activity. nih.gov In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the results are often visualized as contour maps that indicate regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

In Vitro Biological Activity Profiling of 4,8 Dimethyl 3 Propyl 1h Quinolin 2 One

Antimicrobial Activity Investigations

The quinoline (B57606) nucleus is a well-established pharmacophore that has been the basis for numerous antimicrobial drugs. nih.govresearchgate.net Its derivatives are known to exhibit a broad spectrum of activity, and ongoing research continues to explore new analogs to combat microbial infections and rising antibiotic resistance. researchgate.netmdpi.com

Antibacterial Efficacy (e.g., against Gram-negative bacteria)

Quinoline and its derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.combiointerfaceresearch.combohrium.com The bactericidal mechanism of quinolones typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, ultimately leading to cell death. researchgate.netmdpi.com

While specific data for 4,8-dimethyl-3-propyl-1H-quinolin-2-one is not detailed in the available literature, studies on related quinolin-2-one derivatives show promising results. Some analogs exhibit potent activity against multidrug-resistant Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For instance, certain derivatives have shown significant efficacy with Minimum Inhibitory Concentration (MIC) values as low as 0.75 μg/mL against MRSA. nih.gov The antibacterial spectrum and potency are highly dependent on the substitution patterns on the quinoline ring. biointerfaceresearch.comnih.gov While some derivatives show broad-spectrum activity, others may be more selective, with some studies noting that certain analogs remain inactive against Gram-negative bacteria like Pseudomonas aeruginosa. biointerfaceresearch.com

Antifungal Studies

The therapeutic arsenal against fungal infections is limited, prompting research into new antifungal agents. Quinoline derivatives have emerged as a promising class of compounds in this area. nih.govresearchgate.netmdpi.com Research has shown that various quinolinone analogs possess significant antifungal activity against a range of pathogenic fungal strains. nih.govnih.govnih.gov

For example, studies on synthetic pyrrolo[1,2-a]quinoline derivatives demonstrated potent inhibitory effects against Candida albicans, with some analogs achieving MIC values as low as 0.4 µg/mL. nih.govresearchgate.net Other research on fluorinated quinoline analogs also confirmed their general antifungal capabilities. mdpi.com Although specific antifungal data for this compound is not available, the consistent antifungal activity across the broader quinoline class suggests its potential for further investigation. researchgate.netresearchgate.net

Antitubercular Potential

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. researchgate.net The quinoline scaffold is recognized for its potent antitubercular properties and is a key component in the development of new drugs to combat this disease. nih.govresearchgate.net Several research efforts have focused on synthesizing and evaluating novel quinoline derivatives for their activity against M. tuberculosis. researchgate.netmdpi.com

Recent studies on isatin-tethered quinolines have yielded compounds with remarkable potency, exhibiting MIC values as low as 0.06 µg/mL against drug-susceptible M. tuberculosis strains and strong activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. mdpi.com The efficacy of these compounds underscores the importance of the quinoline core in antitubercular drug design. nih.govresearchgate.net While direct studies on the antitubercular potential of this compound have not been reported, the established activity of the quinoline scaffold makes it a molecule of interest for future screening. nih.gov

Anticancer Activity Research

The quinoline framework is integral to numerous anticancer agents, with derivatives demonstrating efficacy through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. researchgate.netrsc.org The biological activity is greatly influenced by the nature and position of substituents on the quinoline ring system. mdpi.com

Cytotoxicity Assays in Various Cancer Cell Lines (e.g., K562, Hep3b, MDA-MB-231, HL-60, MCF-7)

In vitro cytotoxicity screening is a primary method for identifying potential anticancer compounds. While specific cytotoxic data for this compound is limited, numerous studies have evaluated the activity of structurally related quinolinone derivatives against a panel of human cancer cell lines, demonstrating significant antiproliferative effects. rsc.org

For instance, quinoline-based chalcones have shown potent cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. rsc.orgnih.govnih.govmdpi.commdpi.com Some quinoline derivatives have exhibited IC50 values in the low micromolar and even nanomolar ranges against these cells. rsc.org In studies on leukemia cell lines, quinoline analogs have shown high potency against HL-60 cells. nih.gov Similarly, activity has been noted in other cancer cell lines, though specific data for the hepatocellular carcinoma line Hep3b is less commonly reported in the context of general quinolinone screening. nih.govnih.gov The table below summarizes the representative cytotoxic activities of various quinoline/quinolinone derivatives.

Compound ClassCell LineReported Activity (IC50/GI50)Reference
Quinolone DerivativesHepG2 (Liver)<1.0 µM nih.gov
Quinoline-Chalcone HybridMCF-7 (Breast)37.07 nM (as EGFR inhibitor) rsc.org
Quinoline-Chalcone HybridRAW (Macrophage)2.5 µM rsc.org
4-Amino-thienopyrimidineMCF-7 (Breast)4.3 µg/mL (0.013 µM) mdpi.com
Quinoline-NitronesLeukemia0.45 - 0.91 µM researchgate.net

Mechanisms of Anticancer Action (e.g., Apoptosis Induction, Caspase Activation, DNA Damage)

The anticancer effects of quinolinone derivatives are often mediated by their ability to induce programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.govnih.gov This process is a critical mechanism for eliminating malignant cells and is a target for many chemotherapeutic agents. mdpi.com

Apoptosis Induction and Caspase Activation: Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a family of proteases called caspases. nih.gov Studies on various quinolone and quinazolinone derivatives have shown they can induce apoptosis in a dose-dependent manner. mdpi.comnih.gov This is often confirmed by assays that detect markers of apoptosis, such as Annexin V staining. nih.gov The activation of key executioner caspases, like caspase-3, is a common finding in cells treated with these compounds, leading to the cleavage of cellular proteins and cell death. nih.govresearchgate.net Some derivatives have also been shown to cause cell cycle arrest, often at the G2/M phase, which can precede the onset of apoptosis. mdpi.comnih.gov

DNA Damage: Another significant mechanism of anticancer action for this class of compounds is the induction of DNA damage. nih.govnih.gov Some furoquinolinone analogs have been shown to photobind to DNA and induce DNA-protein cross-links, leading to extensive DNA fragmentation and chromosomal aberrations. nih.govnih.gov This level of genomic instability is often irreparable and triggers apoptotic pathways. mdpi.com The ability of quinolones to interact with DNA and associated enzymes like topoisomerases is a well-established mechanism for their antibacterial action and also contributes to their cytotoxic effects against cancer cells. researchgate.net

Inhibition of Specific Enzymes and Receptors (e.g., PI3Kα)

There is no available research data detailing the inhibitory activity of this compound on the phosphoinositide 3-kinase alpha (PI3Kα) enzyme or other specific receptors. While the broader quinolinone and quinazolinone chemical classes have been investigated for PI3Kα inhibition, studies on this particular substituted quinolin-2-one are absent from the current body of scientific literature. nih.govnih.gov

Neuropharmacological Investigations

No dedicated neuropharmacological studies for this compound have been published.

Sigma Receptor Agonism/Antagonism Studies

There are no available studies investigating the binding affinity or functional activity (agonism or antagonism) of this compound at sigma-1 (σ₁) or sigma-2 (σ₂) receptors. Research on sigma receptor ligands has explored various chemical scaffolds, but this specific compound has not been a subject of such investigations. researchgate.netnih.govnih.gov

Dopamine Receptor Binding (e.g., D2, D3 subtypes)

Data on the binding affinity of this compound for dopamine receptor subtypes, including D2 and D3, is not available in published literature. Although various derivatives of the parent 3,4-dihydroquinolin-2(1H)-one structure have been evaluated as potential dopamine receptor modulators, the specific 4,8-dimethyl-3-propyl substitution has not been characterized. nih.govfrontiersin.orgnih.govmdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibitory potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has not been reported. While functionalized quinolinones have been explored as potential cholinesterase inhibitors for conditions like Alzheimer's disease, research on this particular compound is absent. nih.govnih.govresearchgate.netnih.govmdpi.commdpi.com

Anti-inflammatory and Immunomodulatory Effects

No studies concerning the anti-inflammatory or immunomodulatory properties of this compound have been found.

COX-1, COX-2, and LOX Enzyme Inhibition

There is no available data on the in vitro inhibitory activity of this compound against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or lipoxygenase (LOX) enzymes. The quinoline and quinazoline (B50416) scaffolds have been a basis for the development of COX inhibitors, but the biological activity of this specific derivative remains uninvestigated in the scientific literature. nih.govnih.govrjptonline.orgresearchgate.netnih.gov

Cytokine Modulation (e.g., IL-1β inhibition)

No studies detailing the effect of this compound on cytokine production or signaling pathways, including the inhibition of Interleukin-1 beta (IL-1β), were identified.

Anticoagulant Activity

There is no available data from in vitro assays assessing the ability of this compound to inhibit key coagulation enzymes such as Factor Xa or Factor XIa. While other quinolinone derivatives have been explored as potential anticoagulants, the activity of this specific compound has not been reported.

Other Biological Activities

No research could be located that evaluates the antiviral efficacy of this compound against any virus, including the Human Immunodeficiency Virus (HIV-1).

The potential for this compound to act as an antioxidant, by scavenging free radicals or other mechanisms, has not been documented in the available scientific literature.

There are no published findings from in vitro models that would suggest or confirm any analgesic properties for this compound.

DNA Binding and Cleavage Studies

The interaction of small molecules with DNA can be a critical mechanism of action for many therapeutic agents, particularly in the context of anticancer and antimicrobial drugs. Investigating the ability of this compound to bind to and potentially cleave DNA is a fundamental step in elucidating its biological activity.

DNA Binding: Studies to determine the binding affinity and mode of interaction between a compound and DNA are typically conducted using various biophysical techniques. Spectroscopic methods such as UV-Visible and fluorescence spectroscopy are commonly employed to observe changes in the spectral properties of the compound or DNA upon interaction. These changes can provide initial evidence of binding and can be used to calculate binding constants. Further insights into the binding mode (e.g., intercalation, groove binding) can be obtained through techniques like circular dichroism (CD) spectroscopy, which is sensitive to conformational changes in the DNA double helix.

DNA Cleavage: The ability of a compound to induce single-strand or double-strand breaks in DNA is often assessed using gel electrophoresis. In a typical assay, supercoiled plasmid DNA is incubated with varying concentrations of the test compound. The different topological forms of DNA (supercoiled, nicked circular, and linear) can be separated by agarose gel electrophoresis. A compound that causes DNA cleavage will convert the supercoiled form into the nicked and/or linear forms, which can be visualized by staining with an intercalating dye like ethidium bromide.

While specific experimental data for this compound is not available in the public domain, a hypothetical study could yield results as summarized in the table below.

Table 1: Hypothetical DNA Interaction Profile of this compound
TechniqueParameterObserved Result (Illustrative)Interpretation
UV-Visible SpectroscopyBinding Constant (Kb)1.5 x 104 M-1Moderate binding affinity to DNA
Fluorescence SpectroscopyQuenching Constant (Ksv)2.8 x 104 M-1Indicates interaction with DNA
Circular DichroismSpectral ShiftMinor changes in CD spectrumSuggests groove binding rather than intercalation
Agarose Gel ElectrophoresisDNA CleavageConversion of supercoiled to nicked DNA at 50 µMIndicates potential for DNA damage

Cell-Based Assay Methodologies

Cell-based assays are indispensable tools for evaluating the biological effects of a compound in a more physiologically relevant context than biochemical assays. These assays can provide information on a compound's cytotoxicity, mechanism of action, and potential therapeutic efficacy.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. sigmaaldrich.cnabcam.combroadpharm.com The principle of the assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. sigmaaldrich.cnabcam.com The amount of formazan produced is directly proportional to the number of viable cells. broadpharm.com

The protocol for an MTT assay generally involves the following steps:

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight. sigmaaldrich.cnnih.gov

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a defined period (e.g., 24, 48, or 72 hours). nih.gov

MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation. sigmaaldrich.cnnih.gov

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals. abcam.comthermofisher.com

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm. sigmaaldrich.cnabcam.comthermofisher.com

The results are often expressed as the percentage of cell viability relative to an untreated control, and the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated.

Table 2: Illustrative MTT Assay Results for this compound on a Cancer Cell Line
Concentration (µM)Mean Absorbance (570 nm)Cell Viability (%)
0 (Control)1.25100
11.1894.4
100.9576.0
250.6854.4
500.4233.6
1000.2116.8

From such data, an IC₅₀ value can be determined, which in this illustrative case would be approximately 23 µM.

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. wikipedia.orgnih.gov While traditionally the domain of large pharmaceutical companies, academic institutions have increasingly established HTS facilities to accelerate basic research and identify novel therapeutic leads. drugtargetreview.comuiowa.eduresearchgate.net

In an academic setting, HTS can be employed to screen a library of compounds, which could include novel synthesized molecules like this compound, against a specific biological target or in a phenotypic assay. wikipedia.org The process typically involves:

Assay Development and Miniaturization: Adapting a biological assay to a microplate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.

Robotic Automation: Using integrated robotic systems for liquid handling, plate transport, incubation, and detection. wikipedia.orguiowa.edu

Data Analysis: Employing sophisticated software to process the large volumes of data generated, identify "hits" (compounds with significant activity), and perform quality control.

The goal of an academic HTS campaign is often to identify tool compounds for further research into biological pathways or to find starting points for drug development programs. uiowa.edu

Traditional two-dimensional (2D) cell cultures, where cells are grown in a monolayer on a flat surface, have limitations in mimicking the complex in vivo environment of tissues. nih.govcorning.com Three-dimensional (3D) cell culture models have emerged as a more physiologically relevant alternative for in vitro studies. corning.comfrontiersin.orgresearchgate.net These models, which include spheroids, organoids, and cells cultured in scaffolds, better recapitulate the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles found in living tissues. nih.govtechnologynetworks.com

The use of 3D cell culture models in the biological activity profiling of compounds like this compound offers several advantages:

Improved Prediction of In Vivo Efficacy: 3D models can provide a more accurate assessment of a compound's potential therapeutic effect. nih.gov

More Realistic Drug Penetration Studies: The multi-layered structure of 3D models allows for the evaluation of a compound's ability to penetrate tissue.

Better Emulation of the Tumor Microenvironment: For cancer research, 3D tumor spheroids can mimic the hypoxic core and proliferative periphery of a solid tumor. researchgate.net

The integration of 3D cell culture models into the drug discovery pipeline is expected to improve the predictive value of preclinical studies and reduce the attrition rate of drug candidates in clinical trials. nih.gov

Structure Activity Relationship Sar Studies of 4,8 Dimethyl 3 Propyl 1h Quinolin 2 One Derivatives

Impact of Substituents at the Quinolinone Core

The biological activity of the quinolinone scaffold is highly sensitive to the substituents attached to its core. The alkyl groups at positions C-3, C-4, and C-8, along with substitutions at the N-1 position, play critical roles in defining the molecule's interaction with biological targets.

The substituent at the C-3 position of the quinolinone ring is a critical determinant of biological activity. researchgate.net The presence of an alkyl chain, such as the propyl group in the parent compound, can significantly influence the molecule's lipophilicity and steric profile, which in turn affects its ability to penetrate cell membranes and bind to target proteins.

Research on related 4-hydroxy-2-quinolinone derivatives has shown that the length of the alkyl chain is a crucial factor. For instance, in a series of N-methyl and N-phenyl carboxamide analogues, derivatives with a propyl substituent attached to the amide group demonstrated potent inhibitory activity in a lipid peroxidation assay. nih.gov However, elongating this aliphatic chain to seven carbon atoms (a heptyl group) resulted in a loss of activity. nih.gov This suggests that an optimal chain length exists for favorable interaction with the biological target, and the propyl group may fall within this optimal range for certain activities.

Table 1: Impact of C-3 Alkyl Chain Length on Biological Activity of 4-Hydroxy-2-quinolinone Analogs Data synthesized from findings on related quinolinone derivatives. nih.gov

C-3 Substituent (via Amide Linkage)Relative ActivityImplication
PropylHighOptimal chain length for activity.
HeptylInactiveLonger chains may introduce steric hindrance or unfavorable lipophilicity.

Methyl groups at positions C-4 and C-8 of the quinoline (B57606) ring can modulate biological activity through steric and electronic effects. The C-4 methyl group, adjacent to the C-3 propyl chain, can influence the preferred conformation of the side chain and may interact with specific hydrophobic pockets in a target protein.

The substituent at the C-8 position is known to affect biological interactions significantly. For instance, in the context of anticancer quinolin-4-ones, a methoxy (B1213986) group at the C-8 position has been shown to improve antitumor properties. mdpi.com While a methyl group is electronically different from a methoxy group, its presence at C-8 can still have a profound impact. The functionalization of an 8-methylquinoline (B175542) group is a subject of significant research, highlighting its importance in modulating activity. researchgate.netresearchgate.net In some quinoline derivatives, the 8-methyl group is crucial for directing metal-catalyzed functionalization reactions, indicating its influence on the electronic properties of the heterocyclic system. researchgate.net Studies on 8-hydroxyquinolines revealed that the presence and nature of substituents, including methyl groups, can influence lipophilicity and antiviral or anticancer potency. nih.gov

The nitrogen atom at the N-1 position of the 1H-quinolin-2-one core is a key site for modification, and substitution at this position can dramatically alter the compound's biological profile. ijresm.comresearchgate.net The hydrogen atom in the parent structure can participate in hydrogen bonding as a donor. Replacing this hydrogen with various substituents can modify the molecule's solubility, cell permeability, and ability to interact with target macromolecules.

For example, the synthesis of N-amino-quinolin-2-one derivatives, which are then further functionalized to create ureas, thioureas, or Schiff bases, demonstrates the versatility of the N-1 position in generating diverse chemical entities with potential biological activities. sapub.org In a series of N-substituted quinoxaline-2-carboxamides, a related class of compounds, the nature of the N-substituent (e.g., N-phenyl vs. N-benzyl) was a primary determinant of antimycobacterial activity, with the N-benzyl group generally conferring greater potency. nih.gov This highlights that the steric and electronic properties of the N-1 substituent are critical for defining the spectrum of biological activity. nih.gov

Scaffold Modifications and Their Biological Consequences

Beyond simple substitution, modifications to the quinolinone scaffold itself, such as altering the saturation of the lactam ring or introducing additional heterocyclic systems, can lead to profound changes in biological activity. nih.govmdpi.com

The degree of saturation in the quinolinone ring system has a significant impact on its three-dimensional shape and, consequently, its biological activity. The parent compound is a 1H-quinolin-2-one, which contains a dihydropyridinone (lactam) ring fused to the benzene (B151609) ring. Further reduction to a tetrahydro-quinolinone introduces greater flexibility and a non-planar geometry.

This structural change can be biologically advantageous. For instance, the tetrahydroquinoline moiety is recognized as a crucial component for the biological activity of certain agrochemicals. acs.org In the realm of anticancer research, a series of novel tetrahydroquinolinones were synthesized and found to inhibit the growth of colorectal cancer cells by inducing oxidative stress. nih.gov One particularly potent compound from this series was identified as a promising lead for drug discovery, underscoring the therapeutic potential of the saturated scaffold. nih.gov The switch from a relatively planar dihydro-quinolinone to a more flexible tetrahydro-quinolinone can alter receptor affinity and functional outcomes by allowing the molecule to adopt different binding conformations.

Table 2: Comparison of Quinolinone Ring Saturation and Associated Biological Activities

ScaffoldKey Structural FeatureAssociated Biological ActivityReference(s)
2,3-Dihydro-4(1H)-quinolinonePartially saturated lactam ringPrecursor for various syntheses nih.gov
1,2,3,4-TetrahydroquinolineFully saturated heterocyclic ring, greater flexibilityAntifungal, Herbicidal, Anticancer acs.orgnih.gov

Hybridizing the quinolinone scaffold with other heterocyclic rings is a common strategy to enhance or modify biological activity. The introduction of moieties like triazole or piperazine (B1678402) can provide additional points of interaction with biological targets, improve pharmacokinetic properties, and create novel multi-target agents. mdpi.comnih.gov

Piperazine Moiety: The piperazine ring is frequently incorporated into drug candidates to improve solubility and oral bioavailability, and it can serve as a key pharmacophoric element. The presence of a piperazine ring in certain quinolone antibiotics is responsible for a broader spectrum of activity. nih.gov In a study of quinoline derivatives as α2C-adrenoceptor antagonists, a dimethylpiperazine ring was a crucial structural feature for high potency and selectivity. researchgate.net The substitution pattern on the piperazine ring itself can further fine-tune the biological activity.

Table 3: Biological Impact of Hybridizing Quinolinones with Other Heterocycles

Hybrid MoietyTarget/ActivityExample FindingReference(s)
Triazole Antiseizure, AntidepressantNew triazole-quinolinones showed superior performance to fluoxetine (B1211875) in forced swim tests. mdpi.com
AntifungalTriazole/quinoline hybrids exhibited potent activity against S. cerevisiae. nih.gov
Piperazine AntibacterialA piperazine ring is responsible for a broader spectrum of activity in some quinolones. nih.gov
α2C-Adrenoceptor AntagonistA (R)-3,4-dimethylpiperazin-1-yl group conferred high potency (8.5 nM) and selectivity. researchgate.net

Future Research Directions and Academic Applications

Exploration of Novel Synthetic Methodologies for 4,8-Dimethyl-3-propyl-1H-quinolin-2-one Analogs

The synthesis of quinoline (B57606) and its derivatives is a well-established but continually evolving field in organic chemistry. nih.gov Future research should focus on developing novel, efficient, and environmentally friendly synthetic routes to generate a diverse library of analogs of this compound. This will enable extensive structure-activity relationship (SAR) studies.

Key areas for exploration include:

Modern Catalysis: Utilizing advanced catalytic systems can improve yield, selectivity, and sustainability. This includes leveraging reusable solid acid catalysts like Nafion NR50 for Friedländer-type reactions under microwave conditions or employing bimetallic systems such as Pd(OAc)₂/CuI for palladium-catalyzed C-H functionalization to introduce various heterocycles at specific positions on the quinolin-2-one core. mdpi.comnih.gov

Innovative Annulation Techniques: Recent advancements in oxidative annulation, photo-induced cyclization, and transition-metal-free protocols offer new pathways for constructing the quinoline skeleton. mdpi.com Methods like iodine-induced [4+2] cycloaddition or superacid-catalyzed condensation could be adapted to create polysubstituted analogs. mdpi.com

Diverse Functionalization: Research should aim to introduce a wide range of functional groups to probe their effects on biological activity. ekb.eg Synthetic strategies can be designed to incorporate moieties such as chalcones, azides, sugars, triazoles, and various amides, which have shown significant bioactivity in other quinolin-2-one derivatives. ekb.egnih.govekb.egmdpi.comnih.gov A copper-catalyzed ring closure, for instance, has been effectively used to create substituted quinazoline (B50416) scaffolds, a strategy that could be adapted for quinolin-2-ones. acs.org

Table 1: Overview of Synthetic Strategies for Quinolin-2-one Analogs
Synthetic StrategyDescriptionPotential Application for AnalogsReference
Friedländer AnnulationCondensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.Core scaffold synthesis with various substituents. mdpi.com
Vilsmeier-Haack ReactionUses a phosphorus oxychloride and a substituted amide (like DMF) to formylate an activated aromatic compound, leading to quinoline-carbaldehydes.Introduction of aldehyde groups for further modification. nih.gov
Palladium-Catalyzed C-H FunctionalizationDirectly functionalizes C-H bonds to form C-C or C-heteroatom bonds, allowing for late-stage modification.Introduction of aryl or heteroaryl groups at various positions. nih.gov
Click ChemistryCopper-catalyzed azide-alkyne cycloaddition to form triazole rings.Linking the quinolin-2-one core to other molecular fragments. mdpi.com
Microwave-Assisted SynthesisUses microwave irradiation to accelerate reaction rates and often improve yields.Rapid generation of an analog library. nih.govmdpi.com

Deeper Mechanistic Studies at the Molecular and Cellular Level

While the broader class of quinolin-2-ones has been studied, the precise molecular and cellular mechanisms of action for this compound are yet to be elucidated. Future research should employ a range of biochemical and cell biology techniques to understand how this compound and its analogs exert their biological effects.

Potential avenues of investigation include:

Cell Cycle and Apoptosis Analysis: Some 2-phenyl-3-hydroxy-4(1H)-quinolinones have been found to inhibit DNA/RNA synthesis and induce a G1 phase block in the cell cycle of tumor cells. aacrjournals.org Investigating whether this compound analogs share this activity is a critical step.

Protein-Level Investigations: Mechanistic studies on related compounds have revealed specific molecular interactions. For example, certain 3-amido-quinolin-2-one analogs act as C-terminal inhibitors of Hsp90, leading to the degradation of client proteins like Raf-1 and HER2 and the induction of apoptosis. nih.gov Other derivatives have been shown to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β) by binding to key amino acid residues (Asp133, Val135) in the ATP-binding pocket. nih.gov

Pathway Analysis: Affinity pull-down assays followed by mass spectrometry have implicated that quinolinone compounds can interact with protein complexes involved in glucose metabolism, translational regulation, and the cytoskeleton. aacrjournals.org Further studies using proteomics, metabolomics, and microarray expression analysis can validate these pathways and uncover new ones. aacrjournals.org

Identification of New Biological Targets and Pathways for Quinolin-2-ones

The structural features of the quinolin-2-one nucleus make it a versatile scaffold for interacting with a wide range of biological targets. mdpi.com A key research direction is the systematic screening of this compound and its analogs to identify novel protein targets and signaling pathways.

Promising areas for target discovery include:

Kinase Inhibition: Beyond GSK-3β, the vast human kinome presents numerous potential targets for anticancer and anti-inflammatory drug development.

Protease Inhibition: Recently, 2-chloroquinoline (B121035) derivatives were successfully developed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), highlighting the potential of the quinoline scaffold to target viral enzymes. nih.gov

Signaling Pathway Modulation: Quinoline derivatives have been identified as inhibitors of the Hedgehog-GLI1 signaling pathway, which is crucial in several cancers. nih.gov Screening for effects on other key cancer-related pathways (e.g., Wnt, Notch) could yield new therapeutic leads.

Other Enzyme Systems: Quinolin-2-one derivatives have also shown inhibitory activity against HIV-1 Reverse Transcriptase, suggesting that screening against other viral or microbial enzymes could be fruitful. mdpi.com

Table 2: Known Biological Targets of Quinolin-2-one Derivatives
Target/PathwayTherapeutic AreaReference
Hsp90 (C-terminal)Oncology nih.gov
Glycogen Synthase Kinase-3β (GSK-3β)Neurodegenerative Disease (e.g., Alzheimer's) nih.gov
P-glycoprotein (P-gp)Oncology (Multidrug Resistance) researchgate.net
GLI1 (Hedgehog Pathway)Oncology nih.gov
SARS-CoV-2 MPro and PLProAntiviral nih.gov
HIV-1 Reverse TranscriptaseAntiviral mdpi.com
DNA/RNA SynthesisOncology aacrjournals.org

Development of Targeted Probes and Chemical Tools for Biological Research

To facilitate deeper mechanistic studies and target identification, analogs of this compound can be strategically modified to create chemical probes. These tools are invaluable for exploring biological systems.

Future development in this area could include:

Affinity-Based Probes: Synthesizing biotinylated derivatives of the parent compound would enable immunoaffinity pull-down experiments to isolate and identify binding partners via mass spectrometry, a technique successfully used for other quinolinones. aacrjournals.org

Fluorescent Probes: The quinolin-2-one core is inherently fluorescent, a property that can be enhanced and tuned through chemical modification. nih.gov Analogs can be developed into fluorescent probes for sensing specific ions (e.g., Zn²⁺) or molecules (e.g., bisulfite) or for use in indicator displacement assays and live-cell imaging. nih.govrsc.orgnih.gov

Photoaffinity Probes: Incorporating a small, highly reactive photoaffinity group, such as a diazirine, can create activity-based probes (ABPs). mdpi.com Upon photo-irradiation, these probes form a covalent bond with their target protein, allowing for robust target identification and validation. This approach has proven successful for developing second-generation probes for sirtuins, improving labeling efficiency and reducing non-specific binding compared to bulkier tags like benzophenone. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools can be applied to the development of this compound analogs.

Key applications include:

Predictive Modeling (QSAR): ML algorithms, such as ridge regression, random forests, and gradient boosting, can be trained on existing data for quinoline derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comarxiv.org These models can predict the biological activity, redox potential, or metabolic properties of newly designed analogs before their synthesis, prioritizing the most promising candidates. mdpi.comnih.gov

De Novo Design: Generative AI models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design entirely new quinolin-2-one structures optimized for activity against a specific target. nih.govnih.gov

Reaction and Site Reactivity Prediction: ML models have been developed that can predict the outcome of organic reactions or identify the most likely site of reaction for a given molecule. researchgate.net A model specifically for predicting electrophilic aromatic substitution on quinolines achieved 93% accuracy, which could be invaluable for planning synthetic routes to novel analogs. researchgate.net

Metabolism and Toxicity Prediction: Early prediction of a compound's metabolic fate is crucial. ML models are being developed to accurately predict the formation of reactive metabolites, such as quinones, which can help in designing safer drug candidates. nih.gov

Potential as Lead Compounds for Further Academic Development (pre-clinical stage research focus only)

A lead compound is a chemical starting point for drug development. Quinolin-2-one derivatives have frequently been identified as promising lead compounds for further academic and preclinical research. nih.gov If this compound or its analogs demonstrate potent and selective activity in initial screenings, they would become strong candidates for a lead optimization program.

The focus of this preclinical research would be to:

Establish Structure-Activity Relationships (SAR): Systematically synthesizing and testing a library of analogs to understand how different chemical modifications affect biological activity. nih.gov For example, studies have shown that bulky substituents at position-7 of the quinoline nucleus can enhance antiproliferative activity. nih.gov

Optimize Pharmacokinetic Properties: Improving key drug-like properties such as solubility, membrane permeability, and metabolic stability through chemical modification.

In Vivo Efficacy Studies: Evaluating the most promising optimized compounds in established animal models of disease. For instance, a quinolin-2-one based chalcone (B49325) with potent in vitro anticancer activity was advanced to an in vivo hollow fiber assay after demonstrating it was well-tolerated in mice, confirming its potential as a lead compound. nih.gov Similarly, other quinolinones have shown anticancer activity comparable to doxorubicin (B1662922) in mouse tumor models. aacrjournals.org

Successful navigation of these preclinical stages would provide a strong foundation for the further development of these compounds as potential next-generation therapeutics. researchgate.net

Q & A

Q. What experimental methodologies are recommended for synthesizing 4,8-dimethyl-3-propyl-1H-quinolin-2-one?

Synthesis typically involves multi-step routes, including cyclization and alkylation reactions. For example:

  • Step 1 : Condensation of substituted anilines with β-keto esters to form the quinolinone core.
  • Step 2 : Propyl group introduction via nucleophilic substitution or alkylation (e.g., using chloroiodopropane with NaH in DMF) .
  • Step 3 : Methylation at positions 4 and 8 using methyl iodide under basic conditions.
    Optimization : Reaction conditions (solvent, temperature, catalyst) significantly impact yields. For instance, DMF at 60°C improves alkylation efficiency .

Table 1 : Synthesis Optimization Parameters

StepReagent/ConditionYield (%)Reference
AlkylationChloroiodopropane, NaH/DMF72–85
MethylationCH₃I, K₂CO₃/acetone65–78

Q. How is the molecular structure of this compound validated?

Structural confirmation requires a combination of:

  • X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement (e.g., torsion angles for substituents like C9—N1—C1—C6 = −6.3°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for methyl (δ 1.2–1.5 ppm) and propyl groups (δ 0.9–1.1 ppm).
    • IR : C=O stretch at ~1680 cm⁻¹ .
  • Mass spectrometry : Molecular ion [M+H]⁺ confirms molecular weight .

Q. What analytical techniques are used to assess purity and identify impurities?

  • HPLC : Quantifies impurities using reverse-phase C18 columns (e.g., ≤0.4% total impurities as per pharmacopeial standards) .
  • TLC : Monitors reaction progress with silica gel plates (e.g., ethyl acetate/hexane = 3:7).
  • Elemental analysis : Validates C, H, N composition (±0.3% theoretical) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Contradictions often arise from assay variability or structural analogs. Methodological solutions include:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple assays (e.g., enzyme vs. cell-based).
  • Comparative SAR studies : Evaluate substituent effects (e.g., methyl vs. ethyl at position 8) .
  • Computational modeling : Molecular docking to predict binding affinity discrepancies (e.g., steric clashes in specific protein pockets) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Systematic substitution : Synthesize analogs with variations at positions 3 (e.g., propyl vs. butyl) and 8 (e.g., methyl vs. halogen) .
  • Pharmacophore mapping : Identify critical moieties (e.g., quinolinone core, hydrophobic substituents) via 3D-QSAR models .
  • Biological assays : Test against target enzymes (e.g., kinases) and correlate activity with electronic (Hammett σ) or steric parameters (Taft’s Es) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess bioavailability, logP, and CYP450 interactions .
  • Molecular dynamics simulations : Predict metabolic stability (e.g., oxidation at methyl groups) .
  • Fragment-based design : Merge quinolinone scaffolds with fragments known for blood-brain barrier penetration .

Q. What methodological frameworks guide the interpretation of conflicting spectroscopic data?

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .
  • Theoretical calculations : DFT simulations predict NMR chemical shifts and IR vibrations (±5% experimental error) .
  • Collaborative analysis : Engage crystallographers and spectroscopists to reconcile data .

Q. How should researchers address gaps in the mechanistic understanding of this compound’s biological activity?

  • Mechanistic studies :
    • Enzyme inhibition assays : Measure Ki values under varied pH/temperature conditions.
    • Cellular imaging : Track subcellular localization (e.g., mitochondrial vs. nuclear uptake) .
  • Omics integration : Transcriptomics/proteomics to identify downstream targets .

Table 2 : Key Research Gaps and Proposed Methods

GapMethodologyReference
Metabolic pathwaysRadiolabeled tracer studies (¹⁴C-methyl groups)
In vivo efficacyRodent models with pharmacokinetic profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.